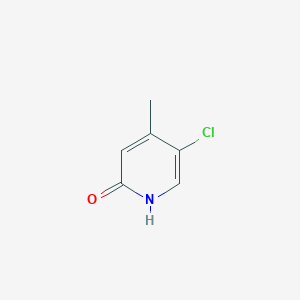

5-Chloro-4-methylpyridin-2-OL

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-4-2-6(9)8-3-5(4)7/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUJQJXODPSJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675380 | |

| Record name | 5-Chloro-4-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886364-92-7 | |

| Record name | 5-Chloro-4-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-4-methylpyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-4-methylpyridin-2-OL CAS number and properties

An In-Depth Technical Guide to 5-Chloro-4-methylpyridin-2-ol

Introduction

This compound is a substituted pyridine derivative that serves as a crucial heterocyclic building block in modern organic and medicinal chemistry. Its unique arrangement of a chloro group, a methyl group, and a hydroxyl group on the pyridine core imparts a specific reactivity profile, making it a valuable intermediate for synthesizing more complex molecular architectures. As a pyridin-2-one (or 2-hydroxypyridine) tautomer, it possesses functional groups amenable to a variety of chemical transformations.

This guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core properties, synthesis, reactivity, key applications, and essential safety protocols, offering field-proven insights grounded in established chemical principles.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the foundation of its effective use in a research setting.

Table 1: Core Compound Identification

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | N/A |

| CAS Number | 886364-92-7 | [1][2] |

| Molecular Formula | C₆H₆ClNO | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| SMILES | Cc1cc(O)nc(Cl)c1 | N/A |

Table 2: Physicochemical and Storage Data

| Property | Value | Source |

|---|---|---|

| Appearance | Brown solid | [1] |

| Storage Temperature | Room Temperature | [1] |

| Storage Conditions | Store in a dry, tightly sealed container | [1][3][4] |

| Purity (Typical) | ≥97% | N/A |

Section 2: Synthesis and Mechanistic Insights

While specific, peer-reviewed synthesis routes for this compound are not abundantly detailed in public literature, a plausible pathway can be designed based on established pyridine chemistry. A common approach involves the construction and subsequent functionalization of the pyridine ring.

The following diagram illustrates a conceptual workflow for the synthesis of a functionalized pyridin-2-one. The choice of specific reagents is critical; for instance, using a substituted amine and a 1,3-dicarbonyl compound can form the initial ring, which is then subjected to chlorination and other modifications. The hydroxyl group in the final product exists in tautomeric equilibrium with its pyridin-2-one form, a key feature influencing its reactivity.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Plausible Synthesis Route

-

Precursor Selection : Begin with a suitable precursor like 2-amino-4-methylpyridine. The amino group can be converted to a hydroxyl group via a diazotization reaction, and the ring can be subsequently chlorinated.

-

Diazotization & Hydrolysis : Dissolve the 2-amino-4-methylpyridine in an aqueous acidic solution (e.g., H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. Gently warm the mixture to facilitate the hydrolysis of the diazonium salt to 4-methylpyridin-2-ol.

-

Chlorination : The resulting 4-methylpyridin-2-ol can be chlorinated at the 5-position using a suitable chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as acetonitrile. The electron-donating nature of the hydroxyl group directs the electrophilic chlorination to the ortho and para positions.

-

Workup and Purification : After the reaction is complete, quench the reaction mixture, extract the product with an organic solvent, and purify it using column chromatography or recrystallization to yield the final compound.

Causality Note: The choice of N-chlorosuccinimide is crucial as it provides a controlled, electrophilic source of chlorine, minimizing over-chlorination and side reactions that can occur with harsher reagents like elemental chlorine.

Section 3: Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems from its identity as a multifunctional scaffold. The chloro group serves as a leaving group for nucleophilic aromatic substitution (SₙAr) or as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The hydroxyl group can be alkylated, acylated, or used to modulate the electronic properties of the ring.

This compound is a valuable intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[5] Halogenated pyridine structures are prevalent in a wide range of FDA-approved drugs.[6]

Caption: Role as a versatile intermediate in chemical synthesis.

Application Insight: Scaffold for GPR119 Agonists

G-protein-coupled receptor 119 (GPR119) is a significant target for the treatment of type 2 diabetes.[7] Agonists of this receptor stimulate glucose-dependent insulin release.[8] Many potent GPR119 agonists feature a central pyridone or related heterocyclic core. The structure of this compound provides a foundational scaffold that can be elaborated through reactions at the chloro and hydroxyl positions to build complex molecules like the clinical candidate BMS-903452, which also contains a substituted pyridone core.[7][8]

Section 4: Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. While a comprehensive, peer-reviewed toxicological profile for this specific compound is not widely published, data from suppliers and structurally related molecules provide a strong basis for a robust safety protocol.

Table 3: Hazard and Precautionary Information

| Category | Statement | Source |

|---|---|---|

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [9] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. | [3][9] |

| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides. |[3][10][11] |

Standard Laboratory Handling Protocol

The following workflow ensures minimal exposure and safe handling of solid chemical irritants.

Caption: Standard protocol for handling solid chemical reagents.

Self-Validating Protocol Note: This workflow is designed as a self-validating system. Each step mitigates a specific risk: PPE (Step 1) protects against direct contact, the fume hood (Step 2) prevents inhalation, proper tools (Step 3) avoid spills, decontamination (Step 4) removes residual hazards, and secure storage (Step 5) ensures containment. Adherence to this sequence is critical for ensuring personnel and environmental safety.[3][12]

Section 5: Spectroscopic Data Interpretation

While specific spectra for this compound require direct acquisition, its structure allows for the prediction of key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy. A researcher analyzing a sample of this compound should expect to see the following characteristic features.

-

¹H NMR Spectroscopy :

-

A singlet integrating to 3 protons for the methyl (-CH₃) group, likely in the δ 2.0-2.5 ppm range.

-

Two singlets (or narrow doublets due to long-range coupling) in the aromatic region (δ 6.5-8.5 ppm), each integrating to 1 proton, corresponding to the two protons on the pyridine ring.

-

A broad singlet corresponding to the hydroxyl (-OH) proton, which may be exchangeable with D₂O. Its chemical shift can vary widely depending on concentration and solvent.

-

-

Infrared (IR) Spectroscopy :

-

A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration.

-

C-H stretching bands just below 3000 cm⁻¹ for the methyl group.

-

C=C and C=N stretching vibrations within the aromatic ring, typically found in the 1400-1650 cm⁻¹ region.

-

A C-Cl stretching band, which can be expected in the fingerprint region (typically below 800 cm⁻¹).

-

Conclusion

This compound (CAS 886364-92-7) is a well-defined chemical entity with significant potential as a scaffold in synthetic chemistry. Its combination of a reactive chloro group and a versatile hydroxyl function on a stable pyridine core makes it an attractive starting point for the development of novel pharmaceuticals and other complex organic molecules. Understanding its physicochemical properties, reactivity, and safety requirements is essential for leveraging its full potential in a research and development context. This guide provides the foundational, technically grounded information necessary for scientists to incorporate this valuable building block into their synthetic programs effectively and safely.

References

-

Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. Pharmaffiliates. [Link]

-

Safety Data Sheet for 2-Hydroxy-5-methylpyridine. Jubilant Ingrevia. [Link]

-

Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed. [Link]

-

Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4 -(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. ResearchGate. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Exploring the Diverse Applications of 5-Chloro-3-methylpyridin-2-amine in Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Chloro-5-methylpyrimidin-4-ol Hazard Data. PubChem. [Link]

-

Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. ResearchGate. [Link]

- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

Sources

- 1. 5-CHLORO-4-METHYL-PYRIDIN-2-OL CAS#: 886364-92-7 [m.chemicalbook.com]

- 2. 886364-92-7|this compound|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound [chemdict.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

physical and chemical properties of 5-Chloro-4-methylpyridin-2-OL

An In-Depth Technical Guide to 5-Chloro-4-methylpyridin-2-ol

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of increasing importance in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes its core physical and chemical properties, spectroscopic signatures, reactivity, and applications, grounded in authoritative references.

Core Identity and Structural Characteristics

This compound is a substituted pyridine derivative. Its fundamental identifiers are crucial for accurate sourcing and application in experimental design.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 886364-92-7 | [1] |

| Molecular Formula | C₆H₆ClNO | [2] |

| Molecular Weight | 143.57 g/mol | [2] |

The Critical Role of Tautomerism

A key feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridin-2(1H)-one form. While the "-ol" suffix is present in the common name, the equilibrium overwhelmingly favors the pyridone (keto) form in most solid and liquid states.[3] This phenomenon is critical as it dictates the compound's reactivity, hydrogen bonding capabilities, and spectroscopic properties. The keto form's stability arises from the amide-like resonance within the ring.

Caption: Tautomeric equilibrium between the hydroxyl and pyridone forms.

Physical and Chemical Properties

The physical properties of the compound are essential for designing experimental conditions, including solvent selection and purification methods.

| Property | Value/Description | Source(s) |

| Appearance | Typically a solid powder. | [4] |

| Purity | Commercially available with ≥98% purity. | [2] |

| Storage | Should be stored in a dry, sealed container, often at 2-8°C. | [2] |

| Solubility | Information not widely available; likely soluble in polar organic solvents like methanol and DMSO. | |

| Stability | Stable under normal storage conditions. | [5] |

| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, and acid anhydrides. | [5] |

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound. The predominance of the pyridone tautomer heavily influences the observed spectra.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[7]

-

¹H NMR:

-

N-H Proton: A broad singlet is expected for the proton on the nitrogen atom (in the pyridone form), typically downfield.

-

Aromatic Protons: Two distinct signals in the aromatic region, likely doublets or singlets depending on coupling, corresponding to the protons at the C3 and C6 positions.

-

Methyl Protons: A singlet around 2.0-2.5 ppm corresponding to the three protons of the methyl group.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal in the range of 160-180 ppm is a strong indicator of the C=O group in the pyridone form.

-

Aromatic Carbons: Signals for the four other carbons in the ring, with the carbon bearing the chlorine atom being significantly affected.

-

Methyl Carbon: A signal in the aliphatic region, typically 15-25 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.[6][8]

-

N-H Stretch: A broad peak in the 3200-3500 cm⁻¹ region, characteristic of the N-H bond in the pyridone tautomer.

-

C=O Stretch: A strong, sharp absorption band around 1650-1690 cm⁻¹ is the most definitive peak for the pyridone form.

-

C=C and C=N Stretches: Multiple peaks in the 1400-1600 cm⁻¹ region corresponding to the ring vibrations.

-

C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.[9]

-

Molecular Ion Peak (M⁺): The spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine. There will be two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Reactivity and Synthetic Utility

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the chlorine atom and the pyridone ring system.

Key Reactive Sites

-

C5-Chlorine Atom: The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAAr), allowing for the introduction of various functional groups (e.g., amines, ethers, thiols). This reactivity is central to its use as a building block.

-

N1-Nitrogen Atom: The nitrogen can be alkylated or arylated under appropriate basic conditions.

-

C3 and C6 Positions: These positions can be targeted for electrophilic substitution, although the reactivity is influenced by the existing substituents.

Role in Pharmaceutical Synthesis

The pyridone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. The chloro-substituent serves as a crucial handle for elaboration into more complex molecules.[10][11] A notable application is in the development of G-protein-coupled receptor 119 (GPR119) agonists for the potential treatment of type 2 diabetes, where the pyridone core is a central feature of the drug candidate.[12]

Caption: General workflow illustrating the use in drug development.

Synthesis Protocols

While specific, validated synthesis routes for this compound are proprietary, a plausible approach can be derived from related literature. A common strategy involves the hydrolysis of a 2,5-dichloropyridine derivative or the cyclization of an appropriate acyclic precursor.

A related patent describes the synthesis of 4-amino-5-methyl-1H-pyridin-2-one from 2-chloro-5-methyl-4-pyridinamine, highlighting a key transformation.[13][14]

Illustrative Experimental Protocol: Nucleophilic Substitution

This protocol is a generalized example and must be adapted and optimized for specific nucleophiles and reaction scales.

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Base Addition: Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (1.5-2.0 eq), to facilitate the reaction.

-

Nucleophile Addition: Add the desired nucleophile (e.g., an alcohol for an ether linkage or an amine for an amino linkage) (1.1-1.5 eq).

-

Heating: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired functionalized pyridone.

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. The following information is synthesized from available Safety Data Sheets (SDS).[15][16]

-

Hazard Statements:

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[15]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[15]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[15]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[15]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]

-

-

Personal Protective Equipment (PPE): Use in a well-ventilated area or under a chemical fume hood.[15] Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Store locked up.[15]

References

- Jubilant Ingrevia. (2024). Safety Data Sheet.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Chemos GmbH & Co.KG. Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one.

- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: 5-Amino-2-chloro-4-methylpyridine.

- Fengchen Group. (n.d.). Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis.

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-4-methylhex-4-en-2-ol. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methylpyrimidin-4-ol. PubChem Compound Database. Retrieved from [Link]

- Sanderson, P. E., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499–7508.

- Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Diverse Applications of 5-Chloro-3-methylpyridin-2-amine in Chemical Industries.

- Google Patents. (2021). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one.

- Nguyen, T. N. (n.d.). Study on Enol – Enol Tautomerism of 5-(4-chlorophenyl)-1-phenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one. Danang University Journal of Science and Technology.

- Rangappa, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 325-343.

-

Rangappa, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. Retrieved from [Link]

- McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

-

Leah4Sci. (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). On the Tautomerism of 2-Phenacyl-4-pyrimidinones and Related Compounds. Retrieved from [Link]

Sources

- 1. 886364-92-7|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. leah4sci.com [leah4sci.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 14. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. This compound [chemdict.com]

An In-depth Technical Guide to the Synthesis of 5-Chloro-4-methylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridin-2-ol Scaffold

The substituted pyridin-2-ol (or its tautomeric form, 2-pyridone) ring system is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone for the development of a wide array of functional molecules. Among these, 5-Chloro-4-methylpyridin-2-ol stands out as a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals. Its specific substitution pattern offers multiple points for further chemical elaboration, enabling the generation of diverse molecular libraries for screening and optimization.

This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway to this compound. We will delve into the strategic considerations behind the chosen route, provide detailed, step-by-step protocols, and offer insights into the reaction mechanisms. The information presented herein is intended to empower researchers to confidently and efficiently synthesize this valuable chemical entity.

Retrosynthetic Analysis and Strategic Pathway Selection

A logical retrosynthetic analysis of the target molecule, this compound, suggests a pathway that hinges on the regioselective chlorination of a readily accessible precursor. Our chosen strategy focuses on a two-step sequence commencing from a commercially available starting material, 2-amino-4-methylpyridine. This approach is advantageous due to the favorable cost and availability of the starting material, as well as the generally high-yielding nature of the proposed transformations.

Caption: Retrosynthetic analysis of this compound.

The forward synthesis, therefore, involves two key transformations:

-

Diazotization and Hydrolysis: Conversion of the 2-amino group of 2-amino-4-methylpyridine to a hydroxyl group to furnish 4-methylpyridin-2-ol.

-

Regioselective Chlorination: Introduction of a chlorine atom at the C5 position of the 4-methylpyridin-2-ol ring.

Part 1: Synthesis of 4-Methylpyridin-2-ol

The initial step of our proposed pathway is the conversion of 2-amino-4-methylpyridine to 4-methylpyridin-2-ol. This transformation is reliably achieved through a diazotization reaction followed by in-situ hydrolysis of the resulting diazonium salt.

Reaction Scheme:

Caption: Conversion of 2-amino-4-methylpyridine to 4-methylpyridin-2-ol.

Mechanistic Insights

The reaction proceeds via the formation of a diazonium salt intermediate. In the presence of a strong acid like sulfuric acid, nitrous acid (HONO) is generated in situ from sodium nitrite (NaNO2). The amino group of 2-amino-4-methylpyridine then attacks the nitrosonium ion (NO+) to form a diazonium salt after a series of proton transfers and elimination of water. The resulting diazonium salt is unstable and, upon gentle heating, decomposes with the loss of nitrogen gas, allowing for the nucleophilic attack of water to yield the desired 2-pyridone product.

Experimental Protocol

Materials:

-

2-Amino-4-methylpyridine

-

Sodium nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Ice

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylpyridine in a dilute solution of sulfuric acid in water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

-

Slowly warm the reaction mixture to room temperature and then heat gently to around 50-60 °C until nitrogen evolution ceases.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 4-methylpyridin-2-ol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white to off-white solid.

Data Summary:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Amino-4-methylpyridine | C₆H₈N₂ | 108.14 | 96-99 |

| 4-Methylpyridin-2-ol | C₆H₇NO | 109.13 | 128-131 |

Part 2: Regioselective Chlorination to this compound

The second and final step is the regioselective chlorination of 4-methylpyridin-2-ol. The electronic nature of the pyridin-2-one ring, influenced by the electron-donating methyl group and the activating effect of the amide functionality within the ring, directs electrophilic substitution primarily to the C3 and C5 positions. Steric hindrance from the methyl group at C4 generally favors substitution at the C5 position. Common chlorinating agents for this transformation include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂).

Reaction Scheme:

Caption: Chlorination of 4-methylpyridin-2-ol to this compound.

Mechanistic Considerations

The chlorination of 4-methylpyridin-2-ol with N-chlorosuccinimide is an electrophilic aromatic substitution reaction. The pyridin-2-one tautomer is electron-rich, and the nitrogen and oxygen atoms activate the ring towards electrophilic attack. The methyl group at the 4-position is an ortho-, para-director. The combined directing effects of the ring nitrogen, the carbonyl group, and the methyl group favor chlorination at the 5-position. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF at elevated temperatures to facilitate the reaction.

Experimental Protocol

Materials:

-

4-Methylpyridin-2-ol

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile

-

Deionized Water

-

Brine solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-methylpyridin-2-ol in acetonitrile, add N-chlorosuccinimide in one portion.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the acetonitrile under reduced pressure.

-

To the residue, add water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product as a solid.

Data Summary:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Methylpyridin-2-ol | C₆H₇NO | 109.13 |

| N-Chlorosuccinimide | C₄H₄ClNO₂ | 133.53 |

| This compound | C₆H₆ClNO | 143.57 |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the structure of the molecule, showing the characteristic chemical shifts and coupling constants for the protons and carbons on the substituted pyridine ring.

-

Mass Spectrometry (MS): This will determine the molecular weight of the compound and confirm the presence of chlorine through its isotopic pattern.

-

Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the functional groups present, such as the C=O stretch of the pyridone and the C-Cl bond.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide offers a reliable and efficient method for the preparation of this compound, a key building block in modern chemical synthesis. The two-step process, starting from the readily available 2-amino-4-methylpyridine, is scalable and utilizes standard laboratory reagents and techniques. By understanding the underlying reaction mechanisms and carefully controlling the reaction conditions, researchers can consistently obtain high yields of the desired product. The versatility of this compound as a synthetic intermediate opens up numerous possibilities for the development of novel compounds with potential applications in medicine and agriculture. Further optimization of reaction conditions and exploration of alternative chlorinating agents could lead to even more efficient and sustainable synthetic routes.

References

-

Organic Syntheses Procedure for the preparation of N-(5-chloro-2-pyridyl)triflimide. Organic Syntheses. [Link]

-

N-Chlorosuccinimide (NCS) as a versatile reagent in organic synthesis. Organic Chemistry Portal. [Link]

-

Sulfuryl Chloride as a Chlorinating Agent. ResearchGate. [Link]

- Synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one.

-

Regioselective Chlorination of Pyridine N-Oxides. ResearchGate. [Link]

5-Chloro-4-methylpyridin-2-OL spectral data analysis (NMR, IR, MS)

A Guide to the Spectral Analysis of 5-Chloro-4-methylpyridin-2-ol

Abstract

This technical guide provides an in-depth analysis of the spectral data for this compound (CAS No: 886364-92-7), a key heterocyclic building block in pharmaceutical and materials science.[1] Addressed to researchers and drug development professionals, this document moves beyond a simple recitation of data. It synthesizes the principles behind Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to build a cohesive, validated structural elucidation. We will explore the critical concept of lactam-lactim tautomerism inherent to this molecule and demonstrate how each analytical technique provides unique, confirmatory evidence. The methodologies presented herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Structural Challenge of a Substituted Pyridinone

This compound is a substituted pyridine derivative. Such compounds are foundational intermediates in organic synthesis.[2] The precise arrangement of its functional groups—a chlorine atom, a methyl group, and a hydroxyl group on a pyridine ring—governs its reactivity and utility. However, the nominal "pyridin-2-ol" structure is only half the story. 2-Hydroxypyridines exist in a dynamic equilibrium with their 2-pyridinone tautomers. This lactam-lactim tautomerism is a central theme of our analysis, as the predominant form dictates the observed spectral characteristics. Our objective is to not only assign the signals in each spectrum but to use the data to conclusively identify the dominant tautomer in typical analytical conditions.

Tautomerism: The Lactim vs. Lactam Forms

The equilibrium between the aromatic alcohol (lactim) and the non-aromatic amide (lactam) is fundamental to understanding the chemistry and spectroscopy of this molecule. The lactam form, 5-Chloro-4-methylpyridin-2(1H)-one, is generally the more stable and predominant tautomer due to the formation of a strong carbonyl bond and favorable amide resonance.

Caption: Figure 1. Lactam-lactim tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive evidence for the predominant lactam structure.

Proton (¹H) NMR Analysis

Causality of Experimental Choices: The choice of solvent is critical. Aprotic solvents like chloroform-d (CDCl₃) are suitable, but dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for its ability to dissolve polar compounds and slow the exchange of labile protons (like N-H), making them sharper and easier to observe.

Interpretation: The ¹H NMR spectrum is expected to show three distinct signals, plus a signal for the labile proton, consistent with the pyridinone structure.

-

Aromatic Protons (H-3, H-6): The molecule has two protons on the pyridine ring. Due to the asymmetric substitution, they are in different chemical environments. H-6 is adjacent to the nitrogen atom and will be deshielded, appearing further downfield. H-3 is adjacent to the carbonyl group. They are not adjacent to each other, so they are expected to appear as singlets.

-

Methyl Protons (-CH₃): The methyl group at the C-4 position is attached to an sp²-hybridized carbon and will appear as a singlet in the typical alkyl region.

-

N-H Proton: The presence of a broad singlet in the far downfield region (typically >10 ppm) is strong evidence for the N-H proton of the lactam form. An O-H proton of the lactim form would likely be broader and appear in a different region.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| N-H | ~11-13 | Broad Singlet | 1H | Labile proton on nitrogen, deshielded by amide character. |

| H-6 | ~7.3-7.6 | Singlet | 1H | Aromatic proton adjacent to ring nitrogen. |

| H-3 | ~6.2-6.5 | Singlet | 1H | Vinylic proton adjacent to carbonyl. |

| -CH₃ | ~2.1-2.3 | Singlet | 3H | Methyl group on an sp² carbon. |

Carbon-¹³ (¹³C) NMR Analysis

Interpretation: The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. The presence of a signal in the carbonyl region is the most compelling piece of evidence for the lactam tautomer.

-

Carbonyl Carbon (C-2): A peak in the 160-170 ppm range is characteristic of a carbonyl carbon in a six-membered ring amide (a lactam). This is arguably the single most diagnostic signal.

-

Ring Carbons (C-3, C-4, C-5, C-6): Four sp² carbons are expected in the aromatic/vinylic region (100-150 ppm). The carbon bearing the chlorine (C-5) and the carbon adjacent to the nitrogen (C-6) will be significantly influenced by these electronegative atoms.

-

Methyl Carbon (-CH₃): A single peak in the aliphatic region (~15-25 ppm) corresponds to the methyl group carbon.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-2 | ~162-168 | Amide carbonyl carbon. Strong evidence for lactam form. |

| C-4 | ~140-145 | sp² carbon bearing the methyl group. |

| C-6 | ~135-140 | sp² carbon adjacent to ring nitrogen. |

| C-5 | ~120-125 | sp² carbon bearing the chlorine atom. |

| C-3 | ~105-110 | sp² carbon adjacent to the carbonyl group. |

| -CH₃ | ~17-22 | Aliphatic methyl carbon. |

NMR Experimental Protocol

-

Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets.[3] A longer acquisition time and more scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Caption: Figure 2. Standard NMR analysis workflow.

Infrared (IR) Spectroscopy Analysis

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its bond vibrations. The presence or absence of specific absorption bands provides direct evidence for the presence of certain functional groups.[4]

Interpretation: The IR spectrum is a powerful tool for distinguishing between the lactim and lactam tautomers. The key is to look for the characteristic vibrations of an O-H bond versus N-H and C=O bonds.

-

N-H Stretch: The lactam form will exhibit a moderate to sharp absorption band in the region of 3300-3400 cm⁻¹, corresponding to the N-H stretching vibration.

-

C=O Stretch: A very strong and sharp absorption band between 1650-1680 cm⁻¹ is the definitive signature of the carbonyl (C=O) group in the pyridinone ring.[5] Its high intensity is due to the large change in dipole moment during the vibration.

-

C-H Stretches: Signals just above 3000 cm⁻¹ are typical for aromatic/vinylic C-H bonds, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the methyl group.[6]

-

C=C Stretch: Aromatic and vinylic C=C bond stretching will appear in the 1550-1650 cm⁻¹ region.

-

C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 700-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

The absence of a broad O-H band (typically ~3200-3500 cm⁻¹) and the presence of strong N-H and C=O bands overwhelmingly support the lactam structure.

Predicted IR Absorption Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3350 | Medium, Sharp | N-H Stretch | Amide (Lactam) |

| >3000 | Medium | C-H Stretch | Aromatic/Vinylic |

| <3000 | Medium | C-H Stretch | Aliphatic (-CH₃) |

| ~1660 | Strong, Sharp | C=O Stretch | Amide (Lactam) |

| ~1600 | Medium | C=C Stretch | Pyridine Ring |

| ~750 | Medium-Strong | C-Cl Stretch | Chloroalkene |

IR Spectroscopy Experimental Protocol

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, rapid technique requiring minimal sample preparation.

-

Background Scan: Perform a background scan with a clean ATR crystal to record the spectrum of the ambient environment (air, CO₂), which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for the presence of characteristic absorption bands.

Caption: Figure 3. Workflow for FTIR-ATR analysis.

Mass Spectrometry (MS) Analysis

Theoretical Principles: Mass spectrometry bombards a molecule with high-energy electrons, causing it to ionize and fragment. The mass-to-charge ratio (m/z) of the resulting ions is measured, providing the molecular weight and structural information based on the fragmentation pattern.[7]

Interpretation: The mass spectrum provides two critical pieces of information: the molecular weight and the presence of a chlorine atom.

-

Molecular Ion (M⁺): The molecular formula is C₆H₆ClNO, with a nominal molecular weight of 143 g/mol (using ¹²C, ¹H, ¹⁴N, ¹⁶O, and ³⁵Cl). The key feature is the isotopic pattern of chlorine. Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks:

-

M⁺ peak: at m/z 143 (containing ³⁵Cl)

-

M+2 peak: at m/z 145 (containing ³⁷Cl) The ratio of the intensities of these two peaks will be approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom.[8]

-

-

Fragmentation Pattern: The energetically unstable molecular ion will fragment into smaller, more stable pieces. The analysis of these fragments helps confirm the structure.

-

Loss of CO (m/z 28): A common fragmentation for cyclic amides (lactams) is the loss of a neutral carbon monoxide molecule. This would result in a fragment ion at m/z 115 (and a corresponding M+2 fragment at m/z 117).

-

Loss of Cl (m/z 35): Loss of a chlorine radical is another likely pathway, leading to a fragment at m/z 108.

-

Predicted Mass Spectrum Data Summary

| m/z | Proposed Identity | Rationale |

|---|---|---|

| 143 / 145 | [C₆H₆ClNO]⁺ | Molecular Ion (M⁺ / M+2) with ~3:1 intensity ratio. |

| 115 / 117 | [M - CO]⁺ | Loss of carbon monoxide from the lactam ring. |

| 108 | [M - Cl]⁺ | Loss of a chlorine radical. |

Mass Spectrometry Fragmentation Logic

Caption: Figure 4. Predicted fragmentation pathways.

Integrated Analysis and Conclusion

By synthesizing the data from NMR, IR, and MS, we can construct a complete and validated picture of this compound.

-

MS confirms the molecular weight (143.57 g/mol ) and the presence of a single chlorine atom via the characteristic M⁺/M+2 isotopic pattern.

-

IR spectroscopy provides decisive evidence for the dominant tautomeric form. The strong C=O absorption (~1660 cm⁻¹) and N-H stretch (~3350 cm⁻¹), coupled with the absence of a broad O-H band, conclusively point to the 5-Chloro-4-methylpyridin-2(1H)-one (lactam) structure.

References

- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- Katritzky, A., Akhmedov, N., et al. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. Semantic Scholar.

-

Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

- OChemO. (n.d.). Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis.

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

- Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube.

-

George, B., & McIntyre, P. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]

-

NIST. (n.d.). 5-Chloro-2-pyridinol. NIST WebBook. Retrieved from [Link]

- ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

-

SpectraBase. (n.d.). 2-Amino-5-chloro-4-methylpyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 6). Interpreting Infrared Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-4-methylhex-4-en-2-ol. Retrieved from [Link]

-

Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

- Chem Help ASAP. (2022, October 7). Differences & similarities of 1H & 13C NMR spectroscopy. YouTube.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methylpyrimidin-4-ol. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. Retrieved from [Link]

Sources

- 1. 886364-92-7|this compound|BLD Pharm [bldpharm.com]

- 2. innospk.com [innospk.com]

- 3. youtube.com [youtube.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

A-Technical-Guide-to-the-Solubility-of-5-Chloro-4-methylpyridin-2-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-4-methylpyridin-2-ol is a substituted pyridine derivative with potential applications in pharmaceutical and materials science. A thorough understanding of its solubility characteristics in various solvents is paramount for its effective utilization in synthesis, formulation, and biological studies. This guide provides a comprehensive framework for approaching the solubility assessment of this compound. Recognizing the current scarcity of publicly available empirical data for this specific molecule, this document focuses on the foundational principles, predictive models, and robust experimental methodologies required to determine its solubility profile. We delve into the theoretical underpinnings of solubility, provide a detailed, field-tested protocol for the reliable shake-flask method, and explore the utility of predictive computational tools like Hansen Solubility Parameters (HSP) and COSMO-RS. This guide is designed to empower researchers to systematically and accurately characterize the solubility of this compound and analogous compounds, thereby accelerating research and development.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various systems. For drug development professionals, poor aqueous solubility can lead to low bioavailability, hindering a promising compound's therapeutic efficacy.[1][2] In process chemistry, solubility dictates the choice of solvents for reactions, purification, and crystallization, directly impacting yield, purity, and cost-effectiveness.

This compound, a substituted pyridinone, possesses structural features—a halogenated aromatic ring, a methyl group, and a hydroxyl group capable of tautomerization—that suggest a complex solubility profile. The pyridine ring, being a polar heterocyclic structure, is generally water-miscible.[3][4][5] However, the presence of a chloro and a methyl group, which are hydrophobic, and the crystalline nature of the solid form, introduce competing factors that modulate its dissolution in both polar and non-polar media.

This guide will provide the necessary tools to navigate these complexities, moving from theoretical prediction to practical, accurate measurement.

Theoretical Framework for Solubility Prediction

While direct experimental measurement is the gold standard, theoretical models provide invaluable predictive insights, enabling rapid solvent screening and a deeper understanding of the molecular interactions driving solubilization.[6]

"Like Dissolves Like": A Qualitative Starting Point

The age-old principle of "like dissolves like" remains a powerful qualitative guide.[7][8] The polarity of this compound, influenced by its hydroxyl and chloro substituents, suggests it will have a degree of solubility in polar solvents. The presence of the hydroxyl group allows for hydrogen bonding with protic solvents like water and alcohols. Conversely, the chloro and methyl groups contribute to van der Waals interactions, suggesting some affinity for less polar or non-polar solvents.[9] The interplay of these features makes a purely intuitive prediction challenging and underscores the need for more quantitative models.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) model offers a semi-empirical, three-dimensional approach to predict solubility.[10][11] It deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[8][12][13] The "distance" (Ra) between the HSP coordinates of the solute (this compound) and a solvent can be calculated. A smaller Ra indicates a higher likelihood of dissolution. While the specific HSP values for this compound are not published, they can be estimated using group contribution methods or predicted via computational software, providing a powerful tool for initial solvent screening.[12]

COSMO-RS: A Quantum-Chemical Approach

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a high-level computational method that predicts thermodynamic properties, including solubility, from first principles.[14][15] It uses quantum chemical calculations to determine the surface charge density (σ-profile) of a molecule, which provides a detailed picture of its interaction potential.[15] COSMO-RS can be particularly useful for novel compounds where no experimental data exists.[6][14] It has been shown to be a valuable tool for solvent ranking and can provide semi-quantitative solubility predictions.[14][16][17]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility refers to the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The shake-flask method, as endorsed by regulatory bodies and widely cited in the literature, is considered the "gold standard" for its reliability and accuracy.[18]

The Shake-Flask Method: A Self-Validating Protocol

The rationale behind the shake-flask method is to create a saturated solution in equilibrium with an excess of the solid compound.[18][19] This ensures that the measured concentration represents the true thermodynamic solubility limit.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Detailed Step-by-Step Protocol:

-

Preparation:

-

Add an excess amount of solid this compound to a series of vials. The excess is critical to ensure equilibrium with the solid phase is achieved and maintained.[18] A visual confirmation of undissolved solid should be present at the end of the experiment.

-

Dispense a precise volume of the selected solvent (e.g., water, ethanol, acetone, dichloromethane, DMSO) into each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, though preliminary experiments should be run to confirm the time to equilibrium.[20]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is crucial to avoid aspirating any solid particles.

-

To ensure complete removal of undissolved solid, filter the aliquot through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE or PVDF filter) or centrifuge the sample at high speed and sample from the supernatant.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated supernatant by interpolating its analytical response on the calibration curve. This concentration is the thermodynamic solubility.

-

Expected Solubility Profile and Data Presentation

While specific data for this compound is not currently published, we can infer a likely profile based on its structural components and data from analogous compounds.

-

Pyridine and Substituted Pyridinols: Pyridine itself is miscible with water and most organic solvents.[4][21] 3-Hydroxypyridine is also soluble in water and many organic solvents like ethanol and methanol.[22] This suggests that the core pyridin-2-ol structure of our target compound will contribute to solubility in polar solvents.

-

Influence of Substituents: The chloro and methyl groups are known to increase lipophilicity.[9][23] The presence of a chlorine atom can have profound, sometimes non-intuitive, effects on a molecule's properties.[23] The LogP value for a similar compound, 5-Bromo-2-chloro-4-methylpyridine, is 2.82, indicating moderate hydrophobicity.[24] This suggests that while the hydroxyl group promotes aqueous solubility, the chloro and methyl groups will enhance solubility in less polar organic solvents.

Table 1: Predicted and Experimental Solubility Data Template for this compound

| Solvent | Solvent Type | Predicted Solubility (Qualitative) | Experimental Solubility (mg/mL at 25°C) | Method |

| Water | Polar Protic, Aqueous | Low to Moderate | Data to be determined | Shake-Flask, HPLC-UV |

| Ethanol | Polar Protic | Moderate to High | Data to be determined | Shake-Flask, HPLC-UV |

| Methanol | Polar Protic | Moderate to High | Data to be determined | Shake-Flask, HPLC-UV |

| Acetone | Polar Aprotic | Moderate to High | Data to be determined | Shake-Flask, HPLC-UV |

| Dichloromethane | Non-polar | Moderate | Data to be determined | Shake-Flask, HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data to be determined | Shake-Flask, HPLC-UV |

| n-Hexane | Non-polar | Very Low | Data to be determined | Shake-Flask, HPLC-UV |

Conclusion and Future Directions

The solubility of this compound is a key parameter that dictates its utility in research and development. This guide has provided a robust framework for both predicting and experimentally determining this crucial property. While a scarcity of public data exists for this specific molecule, the principles of "like dissolves like," combined with powerful predictive models such as HSP and COSMO-RS, offer a strong starting point for solvent selection.

The definitive characterization, however, relies on meticulous experimental work. The detailed shake-flask protocol provided herein represents a reliable and accurate method for obtaining thermodynamic solubility data. By systematically applying these theoretical and practical tools, researchers can generate a comprehensive solubility profile for this compound, enabling its confident application in drug discovery, process development, and materials science. The generation and publication of such empirical data will be a valuable contribution to the scientific community.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Glomme, A., et al. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Klamt, A. (1995). Conductor-like Screening Model for Real Solvents: A New Approach to the Quantitative Calculation of Solvation Phenomena. Journal of Physical Chemistry, 99(7), 2224–2235. [Link]

-

Klajmon, M. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? SciSpace. Retrieved from [Link]

-

SCM. (n.d.). COSMO-RS - SCM. Retrieved from [Link]

-

Wikipedia. (n.d.). COSMO-RS. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Pyridine [chemeurope.com]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. scm.com [scm.com]

- 7. m.youtube.com [m.youtube.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. grokipedia.com [grokipedia.com]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 13. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 14. scispace.com [scispace.com]

- 15. COSMO-RS - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. approcess.com [approcess.com]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. bioassaysys.com [bioassaysys.com]

- 20. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 21. jscimedcentral.com [jscimedcentral.com]

- 22. solubilityofthings.com [solubilityofthings.com]

- 23. researchgate.net [researchgate.net]

- 24. innospk.com [innospk.com]

Tautomeric Landscape of 5-Chloro-4-methylpyridin-2-ol: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the tautomeric forms of 5-Chloro-4-methylpyridin-2-ol, a substituted pyridinone of significant interest in medicinal chemistry and drug development. The dynamic equilibrium between the lactam (pyridin-2-one) and lactim (pyridin-2-ol) tautomers is a critical determinant of the molecule's physicochemical properties, including its hydrogen bonding capabilities, aromaticity, and dipole moment. These properties, in turn, govern its biological activity and pharmacokinetic profile. This guide will delve into the fundamental principles of pyridinone tautomerism, the influence of substituents and solvent effects on the equilibrium, and provide a comprehensive overview of the analytical techniques and computational methods essential for the characterization of these tautomeric forms.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a pivotal concept in drug design and development. The different tautomers of a molecule can exhibit distinct biological activities and physicochemical properties, such as solubility, lipophilicity, and metabolic stability.[1] The interconversion of 2-hydroxypyridine and 2-pyridone is a classic and extensively studied example of lactam-lactim tautomerism.[2] For this compound, understanding the predominant tautomeric form under physiological conditions is paramount for predicting its interactions with biological targets and optimizing its therapeutic potential.

The two primary tautomeric forms of this compound are the 5-Chloro-4-methylpyridin-2(1H)-one (lactam) and the this compound (lactim) forms. The position of this equilibrium is not static and is influenced by a delicate interplay of intrinsic structural factors and the surrounding environment.

The Tautomeric Equilibrium: A Balancing Act of Stability

The equilibrium between the lactam and lactim forms of substituted 2-hydroxypyridines is dictated by their relative thermodynamic stabilities. Several factors contribute to this delicate balance:

-

Aromaticity: The lactim form possesses a fully aromatic pyridine ring, which is generally a stabilizing feature. In contrast, the lactam form has a diene system, which is less aromatic.[1] However, the pyridone (lactam) form is still considered aromatic as the lone pair of electrons on the nitrogen atom can be delocalized into the ring.[3]

-

Hydrogen Bonding: The lactam tautomer, with its N-H and C=O groups, can participate in strong intermolecular hydrogen bonding, often forming stable dimers in solution and helical structures in the solid state.[4] This intermolecular hydrogen bonding is a powerful stabilizing force, particularly in polar, protic solvents and the solid state.[4][5]

-

Dipole Moment: The lactam form typically has a significantly larger dipole moment than the lactim form.[2] This makes the lactam form more soluble and stable in polar solvents.[2][5]

In the gas phase, where intermolecular interactions are minimal, the lactim (hydroxy) form is often slightly more stable due to its aromatic character.[6][7] However, in condensed phases (solution and solid state), the equilibrium generally shifts towards the more polar and strongly hydrogen-bonding lactam (pyridone) form.[4][5][8]

The Influence of Substituents: The Case of this compound

The electronic properties of the chloro and methyl substituents on the pyridine ring of this compound play a crucial role in modulating the tautomeric equilibrium.

-

Chloro Group (at C5): The chlorine atom is an electron-withdrawing group via the inductive effect, but a weak electron-donating group through resonance. Its overall effect on the tautomeric equilibrium can be complex. Studies on related substituted pyridones have shown that electron-withdrawing substituents can influence the relative stabilities of the tautomers.[9] For instance, a chloro substituent at the 6-position has been observed to shift the equilibrium towards the 2-hydroxypyridine form.

-

Methyl Group (at C4): The methyl group is an electron-donating group through induction and hyperconjugation. This electron-donating nature can influence the electron density distribution in the ring and, consequently, the stability of the tautomeric forms.

Computational studies are invaluable for dissecting the precise impact of these substituents on the tautomeric equilibrium of this compound.

Solvent Effects: A Critical Environmental Factor

The choice of solvent has a profound impact on the position of the tautomeric equilibrium.

-

Polar Solvents: Polar solvents, especially protic solvents like water and alcohols, strongly favor the lactam (pyridone) form.[2][4][5] This is due to the effective solvation of the highly polar lactam tautomer through hydrogen bonding.[2] Water molecules can form hydrogen bonds with both the N-H and C=O groups of the lactam, significantly stabilizing this form.[2]

-

Non-polar Solvents: In non-polar solvents, the lactim (hydroxypyridine) form is generally favored.[4][5] In these environments, the energetic penalty of disrupting the solvent structure to accommodate the more polar lactam form is higher.

The following table summarizes the expected trend for the tautomeric equilibrium of this compound in different environments.

| Environment | Predominant Tautomer | Key Stabilizing Factors |

| Gas Phase | This compound (Lactim) | Aromaticity of the pyridine ring[6][7] |

| Non-polar Solvents | This compound (Lactim) | Lower polarity[4][5] |

| Polar Aprotic Solvents | 5-Chloro-4-methyl-1H-pyridin-2-one (Lactam) | Higher dipole moment[2] |

| Polar Protic Solvents | 5-Chloro-4-methyl-1H-pyridin-2-one (Lactam) | Strong intermolecular hydrogen bonding[2][4][5] |

| Solid State | 5-Chloro-4-methyl-1H-pyridin-2-one (Lactam) | Crystal packing forces and intermolecular hydrogen bonding[4] |

Experimental and Computational Characterization of Tautomers

A combination of spectroscopic and computational methods is essential for the unambiguous characterization of the tautomeric forms of this compound.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for studying tautomerism. In cases of slow exchange between tautomers, distinct sets of signals will be observed for each form. However, if the interconversion is rapid on the NMR timescale, time-averaged signals will be observed.[10] The chemical shifts of the ring protons and carbons, as well as the proton on the heteroatom (N-H vs. O-H), provide valuable information about the predominant tautomer.

-

Infrared (IR) Spectroscopy: IR spectroscopy can readily distinguish between the lactam and lactim forms. The lactam tautomer will exhibit a characteristic C=O stretching vibration (typically in the range of 1650-1690 cm⁻¹), while the lactim form will show an O-H stretching band (around 3200-3600 cm⁻¹) and the absence of a C=O band.[4][11]

-

UV-Vis Spectroscopy: The two tautomers have different chromophores and thus exhibit distinct UV-Vis absorption spectra.[12] By comparing the spectrum of the compound of interest with those of "locked" N-methyl (lactam) and O-methyl (lactim) derivatives, the position of the tautomeric equilibrium can be determined.[13]

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.[7][9][14]

Workflow for Computational Analysis:

Caption: Computational workflow for determining tautomeric stability.

Experimental Protocol: Determination of Tautomeric Ratio by UV-Vis Spectroscopy

-

Synthesis of Reference Compounds: Synthesize the N-methylated (5-Chloro-1,4-dimethylpyridin-2-one) and O-methylated (5-Chloro-2-methoxy-4-methylpyridine) derivatives of the target compound. These compounds serve as "locked" standards for the pure lactam and lactim forms, respectively.

-

Sample Preparation: Prepare solutions of the target compound and the two reference compounds in the solvent of interest (e.g., cyclohexane, acetonitrile, water) at a known concentration.

-

UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectra of all three solutions over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the λmax (wavelength of maximum absorbance) for the pure lactam and lactim reference compounds.

-

The spectrum of the target compound will be a composite of the spectra of the two tautomers.

-

The ratio of the two tautomers can be calculated using the following equation at a wavelength where both tautomers absorb but their molar absorptivities are significantly different: A = εlactamclactaml + εlactimclactiml where A is the absorbance of the target compound, ε is the molar absorptivity of each tautomer (determined from the reference compounds), c is the concentration of each tautomer, and l is the path length.

-

Since ctotal = clactam + clactim, the equilibrium constant (KT = [lactam]/[lactim]) can be determined.

-

Conclusion and Future Directions

The tautomeric equilibrium of this compound is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A thorough understanding of this equilibrium is crucial for the rational design of drugs incorporating this scaffold. This guide has provided a comprehensive overview of the fundamental principles, influencing factors, and analytical methodologies for characterizing the tautomeric forms of this important molecule. Future research should focus on detailed experimental and computational studies of this compound to precisely quantify the tautomeric ratio in various solvents and to elucidate its interactions with specific biological targets. This knowledge will be instrumental in unlocking the full therapeutic potential of this and related compounds.

References

- Theoretical Calculations of the Substituent Effects on the Tautomeric Equilibrium of 6-X-2(1H)-pyridones.

-

The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health. Available at: [Link]

-

2-Pyridone. Wikipedia. Available at: [Link]

- Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol.

-

2-Hydroxypyridine-Tautomerism. ChemTube3D. Available at: [Link]

-

Pyridone–pyridol tautomerism in 2-hydroxypyridines with[3][15]-annelated rings and oxygen at the[3]-position. Royal Society of Chemistry. Available at: [Link]

-

Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Available at: [Link]

-

Ab Initio and "0 NMR Studies of the Substituent Effects on the Tautomeric Equilibrium in 6-X-1 H-2-Pyridones. Biblioteca Digital Exactas. Available at: [Link]

-